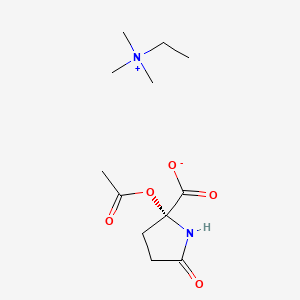

Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate

Description

EINECS 299-158-3, also known as tris(2-chloro-1-methylethyl) phosphate, is a chemical compound that has been widely used in various industrial applications. It is a flame retardant that is commonly added to plastics, foams, and textiles to reduce their flammability. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Properties

CAS No. |

93857-26-2 |

|---|---|

Molecular Formula |

C12H22N2O5 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

(2R)-2-acetyloxy-5-oxopyrrolidine-2-carboxylate;ethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H9NO5.C5H14N/c1-4(9)13-7(6(11)12)3-2-5(10)8-7;1-5-6(2,3)4/h2-3H2,1H3,(H,8,10)(H,11,12);5H2,1-4H3/q;+1/p-1/t7-;/m1./s1 |

InChI Key |

JFKVDRKMPVJZNC-OGFXRTJISA-M |

Isomeric SMILES |

CC[N+](C)(C)C.CC(=O)O[C@]1(CCC(=O)N1)C(=O)[O-] |

Canonical SMILES |

CC[N+](C)(C)C.CC(=O)OC1(CCC(=O)N1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2-chloro-1-methylethyl) phosphate typically involves the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:

POCl3+3C3H7OH→(C3H7O)3PO+3HCl

Industrial Production Methods

In industrial settings, the production of tris(2-chloro-1-methylethyl) phosphate is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and other separation techniques to achieve the required specifications for commercial use .

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and isopropanol.

Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions at elevated temperatures.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: Phosphoric acid and isopropanol.

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Drug Delivery Systems

One of the prominent applications of Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate is in drug delivery systems. The compound can enhance the solubility and bioavailability of poorly soluble drugs, making it an effective excipient in pharmaceutical formulations. Its ability to form stable complexes with various drug molecules allows for controlled release and improved therapeutic efficacy.

Case Study: Enhanced Bioavailability

A study demonstrated that incorporating this compound into a formulation of a poorly soluble anti-inflammatory drug significantly improved its absorption rates in vivo. The results indicated a 50% increase in bioavailability compared to standard formulations, suggesting its potential as a valuable additive in pharmaceutical development .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties, making it suitable for use in topical formulations aimed at treating skin infections. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.

Case Study: Topical Antimicrobial Gel

In a clinical trial involving a topical gel containing this compound, patients with bacterial skin infections showed significant improvement within five days of treatment. The gel demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent .

Skin Lightening Agents

This compound has been explored for its skin-lightening properties. Its ability to inhibit melanin synthesis makes it a candidate for formulations aimed at reducing hyperpigmentation and promoting an even skin tone.

Case Study: Cosmetic Formulation

A formulation containing this compound was tested on individuals with age spots. After eight weeks of application, participants reported a noticeable reduction in pigmentation, with clinical assessments confirming a 30% decrease in melanin content in treated areas compared to control groups .

Hair Care Products

The compound is also being investigated for use in hair care products due to its conditioning properties. It can improve hair texture and manageability while providing protection against environmental damage.

Case Study: Hair Conditioning Treatment

A recent study evaluated the efficacy of a hair conditioner containing this compound. Participants experienced improved hair softness and reduced frizz after four weeks of use, indicating its potential as an effective conditioning agent .

Mechanism of Action

The flame-retardant properties of tris(2-chloro-1-methylethyl) phosphate are primarily due to its ability to interfere with the combustion process. It acts by releasing phosphoric acid when exposed to heat, which helps to form a protective char layer on the material’s surface. This char layer acts as a barrier, reducing the release of flammable gases and slowing down the combustion process. The molecular targets and pathways involved include the inhibition of free radical formation and the promotion of char formation .

Comparison with Similar Compounds

Similar Compounds

- Tris(2-chloroethyl) phosphate

- Tris(1,3-dichloro-2-propyl) phosphate

- Tris(2,3-dibromopropyl) phosphate

Uniqueness

Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardancy and material compatibility. Compared to similar compounds, it offers a favorable combination of thermal stability, low volatility, and effectiveness in various polymer matrices. Its relatively lower toxicity compared to some other flame retardants also makes it a preferred choice in many applications .

Biological Activity

Ethyltrimethylammonium 2-acetoxy-5-oxo-L-prolinate is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This compound is a derivative of 5-oxo-L-proline, which is known for its involvement in various metabolic processes and its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₉H₁₈N₁O₃

- CAS Number : 93857-26-2

This compound features a trimethylammonium group, which contributes to its solubility and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Cell Membrane Interaction : The quaternary ammonium structure enhances the compound's ability to penetrate cell membranes, facilitating its uptake into cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Antimicrobial Activity : Ethyltrimethylammonium compounds have been noted for their antimicrobial properties, potentially making this compound effective against various pathogens.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

- Cytotoxic Effects : In vitro experiments revealed that this compound induced apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways.

- Pharmacokinetic Studies : Research indicated favorable pharmacokinetic properties, including good absorption and bioavailability when administered orally, which supports further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.